Home > Products > Screening Compounds P94550 > 8-Hydroxy Efavirenz 8-O-β-D-Glucuronide
8-Hydroxy Efavirenz 8-O-β-D-Glucuronide - 252343-38-7

8-Hydroxy Efavirenz 8-O-β-D-Glucuronide

Catalog Number: EVT-1484931
CAS Number: 252343-38-7
Molecular Formula: C₂₀H₁₇ClF₃NO₉
Molecular Weight: 507.8
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

8-Hydroxy Efavirenz 8-O-β-D-Glucuronide is a significant metabolite of Efavirenz, an antiretroviral medication used primarily in the treatment of Human Immunodeficiency Virus type 1 (HIV-1). This compound is formed through the glucuronidation process, which is a phase II metabolic reaction that enhances the solubility of drugs for excretion. The understanding of this metabolite is crucial for comprehending the pharmacokinetics and potential toxicities associated with Efavirenz therapy.

Source

The primary source of 8-Hydroxy Efavirenz 8-O-β-D-Glucuronide is the metabolism of Efavirenz, which is predominantly processed in the liver through cytochrome P450 enzymes, particularly CYP2B6, and subsequently conjugated by UDP-glucuronosyltransferases (UGTs) to form various glucuronide metabolites, including this specific compound .

Classification

8-Hydroxy Efavirenz 8-O-β-D-Glucuronide falls under the category of pharmacologically inactive metabolites. It is classified as a glucuronide conjugate, which is a common pathway for the detoxification and elimination of many drugs from the body.

Synthesis Analysis

Methods

The synthesis of 8-Hydroxy Efavirenz 8-O-β-D-Glucuronide occurs via enzymatic reactions involving UDP-glucuronosyltransferases. The process begins with the hydroxylation of Efavirenz to form 8-hydroxyefavirenz, followed by conjugation with glucuronic acid.

Technical Details

  1. Hydroxylation: The initial step involves the addition of a hydroxyl group to Efavirenz, catalyzed by CYP2B6.
  2. Glucuronidation: The hydroxylated product (8-hydroxyefavirenz) is then conjugated with uridine diphosphate glucuronic acid (UDPGA) in the presence of UGTs, resulting in the formation of 8-Hydroxy Efavirenz 8-O-β-D-Glucuronide.
Molecular Structure Analysis

Structure

The molecular structure of 8-Hydroxy Efavirenz 8-O-β-D-Glucuronide can be represented as follows:

  • Chemical Formula: C20_{20}H22_{22}ClF3_3N2_2O7_{7}
  • Molecular Weight: Approximately 450.84 g/mol
  • Structural Features: The compound features a benzoxazine ring structure characteristic of Efavirenz, with a hydroxyl group and a glucuronic acid moiety attached.

Data

The structural data can be derived from various spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which confirm the presence and position of functional groups.

Chemical Reactions Analysis

Reactions

  1. Formation Reaction:
    Efavirenz+UDPGAUGT8 Hydroxy Efavirenz 8 O D Glucuronide+UDP\text{Efavirenz}+\text{UDPGA}\xrightarrow{\text{UGT}}\text{8 Hydroxy Efavirenz 8 O D Glucuronide}+\text{UDP}
    This reaction highlights the conversion of Efavirenz into its glucuronide form through enzymatic action.

Technical Details

The efficiency and rate of this reaction can vary based on genetic polymorphisms in UGT enzymes among individuals, which can lead to variability in drug metabolism and response .

Mechanism of Action

Process

The mechanism by which 8-Hydroxy Efavirenz 8-O-β-D-Glucuronide functions primarily involves its role as a metabolite that facilitates the elimination of Efavirenz from systemic circulation. While it does not exert significant pharmacological effects, its formation is crucial for reducing potential toxicity associated with high plasma levels of Efavirenz.

Data

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water due to its glucuronic acid component, enhancing its renal excretion.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature.
  • pKa Value: Reflects its acidic or basic nature; specific values are determined through titration studies.

Relevant Data or Analyses

In pharmacokinetic studies, it has been observed that higher levels of this metabolite correlate with lower plasma concentrations of parent Efavirenz, indicating effective metabolic clearance .

Applications

Scientific Uses

  1. Pharmacokinetic Studies: Understanding the metabolism and clearance rates of Efavirenz through monitoring levels of 8-Hydroxy Efavirenz 8-O-β-D-Glucuronide.
  2. Toxicity Assessments: Evaluating potential adverse effects related to elevated plasma levels of Efavirenz and its metabolites.
  3. Genetic Studies: Investigating polymorphisms in UGT genes to predict individual responses to Efavirenz therapy.

The study of 8-Hydroxy Efavirenz 8-O-β-D-Glucuronide plays a vital role in optimizing HIV treatment regimens and minimizing adverse effects associated with antiretroviral therapy.

Chemical Characterization of 8-Hydroxy Efavirenz 8-O-β-D-Glucuronide

Structural Elucidation and Isomeric Configuration

8-Hydroxy Efavirenz 8-O-β-D-Glucuronide (systematic name: (2S,3S,4S,5R,6S)-6-(((S)-6-chloro-4-(cyclopropylethynyl)-2-oxo-4-(trifluoromethyl)-1,4-dihydro-2H-benzo[d][1,3]oxazin-8-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid) represents a major phase II metabolite of the antiretroviral drug efavirenz. The compound features a β-D-glucuronic acid moiety conjugated via an O-glycosidic linkage to the phenolic oxygen at the 8-position of the hydroxylated efavirenz core structure. This β-configuration at the anomeric center (C1 of the glucuronic acid ring) is stereospecifically formed by human UDP-glucuronosyltransferase (UGT) enzymes and is essential for its biological recognition and transport [5] [8].

The molecular formula is C₂₀H₁₇ClF₃NO₉, with a molecular weight of 507.80 g/mol. Key structural features include:

  • The benzoxazinone core of efavirenz modified with a chlorine atom at C6 and a trifluoromethyl group at C4
  • A cyclopropylethynyl substituent at C4 contributing to significant steric bulk
  • The glucuronide moiety attached at C8 of the benzoxazine ring through an ether linkage
  • The glucuronic acid component in its characteristic pyranose ring conformation with carboxylic acid functionality at C6 [1] [8]

The compound's structural identity has been confirmed through multiple analytical techniques including liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. In mass spectrometric analysis, the metabolite typically displays a [M-H]⁻ ion at m/z 506 in negative ionization mode, with characteristic fragment ions corresponding to the sequential loss of the glucuronic acid moiety (176 amu) yielding the 8-hydroxy efavirenz aglycone ion at m/z 330 [5] [8]. The chiral center at the site of glucuronide conjugation (C8) maintains the (S)-configuration of the parent hydroxy metabolite, which is critical for its interactions with metabolic enzymes and transporters [8].

Table 1: Key Structural Identifiers of 8-Hydroxy Efavirenz 8-O-β-D-Glucuronide

PropertyValue/Descriptor
CAS Registry Number252343-38-7
Molecular FormulaC₂₀H₁₇ClF₃NO₉
Molecular Weight507.80 g/mol
Parent Compound (CAS)8-Hydroxyefavirenz (205754-32-1)
Glycosidic LinkageO-β-D-Glucuronide at phenolic position
Precursor Ion (MS)[M-H]⁻ at m/z 506
Characteristic Fragment[M-H-176]⁻ at m/z 330 (aglycone)

Physicochemical Properties and Stability Profiling

The physicochemical profile of 8-Hydroxy Efavirenz 8-O-β-D-Glucuronide is characterized by moderate water solubility derived from the highly polar, ionizable glucuronic acid moiety. The carboxylic acid group (pKa ≈ 3.2) and multiple hydroxyl groups confer significant hydrophilicity compared to the parent efavirenz molecule. This increased polarity facilitates its elimination via renal and biliary routes. However, the compound also retains substantial hydrophobic character from the efavirenz core structure, particularly the trifluoromethyl group and chlorinated aromatic system, resulting in amphiphilic properties that influence its membrane permeability and distribution [8] [9].

Stability assessments indicate the compound is susceptible to enzymatic hydrolysis by β-glucuronidases present in gut microbiota and certain tissues, which cleaves the glucuronide bond to regenerate the 8-hydroxy efavirenz aglycone. Chemical hydrolysis occurs under strongly alkaline conditions (pH > 9), while it demonstrates relative stability under acidic conditions (pH 2-6). Thermal stability studies reveal decomposition above 186-188°C, consistent with the melting point range observed for the precursor hydroxy compound [9].

The glucuronide conjugate exhibits limited stability in biological matrices at room temperature, necessitating storage at -20°C to prevent degradation. In plasma and urine samples, significant degradation (>15%) occurs within 24 hours at 25°C, primarily due to enzymatic hydrolysis. This instability presents challenges for accurate quantification in pharmacokinetic studies and requires careful sample handling with immediate freezing and the addition of β-glucuronidase inhibitors during collection and processing [8].

Table 2: Physicochemical and Stability Properties

PropertyCharacteristics
SolubilityModerate water solubility; soluble in DMSO, methanol
LogP (estimated)~0.8-1.2 (indicating amphiphilic character)
Ionizable GroupsCarboxylic acid (pKa ≈ 3.2), phenolic OH
Thermal StabilityStable up to ~185°C; decomposes at higher temperatures
pH StabilityStable at pH 2-6; hydrolyzes under alkaline conditions
Biological Matrix StabilityLimited (requires storage at -20°C with inhibitors)
PhotostabilityNo data reported; presumed similar to efavirenz

Synthetic Pathways and Radiolabeling Techniques

The biosynthesis of 8-Hydroxy Efavirenz 8-O-β-D-Glucuronide occurs in vivo through a sequential metabolic pathway involving cytochrome P450-mediated hydroxylation followed by UGT-catalyzed glucuronidation. The primary step is CYP2B6-mediated 8-hydroxylation of efavirenz, forming 8-hydroxyefavirenz, which serves as the obligate aglycone precursor. This intermediate then undergoes glucuronidation catalyzed predominantly by hepatic UGT2B7, with minor contributions from UGT1A1, UGT1A3, and UGT1A9. The reaction utilizes uridine 5'-diphosphoglucuronic acid (UDPGA) as the glucuronic acid donor, forming the β-configured glycosidic bond [5] [10].

In vitro synthesis employs recombinant UGT isoforms expressed in cellular systems (e.g., insect cells) or human liver microsomes incubated with 8-hydroxyefavirenz and UDPGA. Kinetic studies reveal significant interindividual variability (up to 40-fold) in glucuronidation rates, attributable to UGT2B7 polymorphisms. This enzymatic approach yields the authentic metabolite but faces challenges in scaling and purification [10].

Chemical synthesis routes have been developed to produce reference standards. A typical approach involves:

  • Protecting group strategy for the glucuronic acid donor (e.g., peracetylated methyl ester)
  • Activation of the anomeric center (often as bromide or trichloroacetimidate)
  • Stereoselective Koenigs-Knorr glycosylation with 8-hydroxyefavirenz under basic conditions
  • Sequential deprotection steps to yield the target glucuronideThis method achieves higher purity but requires extensive purification to remove stereoisomeric contaminants and often results in lower overall yields compared to enzymatic synthesis [1] [10].

Radiolabeled versions (e.g., ¹⁴C-labeled at the benzoxazinone ring or ³H-labeled in the glucuronic acid moiety) are synthesized for metabolic tracking studies. Radiolabeling techniques typically involve:

  • Incorporation of ¹⁴C during the synthesis of the efavirenz precursor
  • Catalytic tritiation of unsaturated precursors
  • Enzymatic synthesis using ¹⁴C-UDPGA as cofactorRadiolabeled forms enable precise quantification of tissue distribution and mass balance studies, revealing that the glucuronide achieves significant concentrations in plasma (up to 17 µg/mL) but exhibits limited blood-brain barrier penetration despite the neurotoxic potential of its aglycone [8] [10].

Table 3: Synthesis Approaches for 8-Hydroxy Efavirenz 8-O-β-D-Glucuronide

Synthesis MethodKey FeaturesYield Considerations
Enzymatic (UGT2B7)Biologically relevant configuration; requires purification from microsomesVariable (enzyme activity-dependent)
Chemical GlycosylationHigher purity achievable; complex protection/deprotectionTypically low (15-30%)
Radiolabeled EnzymaticIncorporation of ¹⁴C or ³H via labeled UDPGA; biological fidelityModerate; depends on specific activity
Radiolabeled ChemicalSite-specific labeling; higher radiochemical purityTechnically challenging; lower yields

Properties

CAS Number

252343-38-7

Product Name

8-Hydroxy Efavirenz 8-O-β-D-Glucuronide

Molecular Formula

C₂₀H₁₇ClF₃NO₉

Molecular Weight

507.8

Synonyms

(4S)-6-Chloro-4-(cyclopropylethynyl)-1,4-dihydro-2-oxo-4-(trifluoromethyl)-2H-3,1-benzoxazin-8-yl β-D-Glucopyranosiduronic Acid

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.